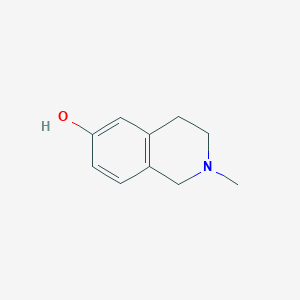

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Description

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLTXAQSFDCMHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161510 |

Source

|

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-39-3 |

Source

|

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014097393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical structure, predicted properties, and detailed experimental protocols for their determination. Furthermore, it includes a representative synthetic workflow and a potential biological signaling pathway.

Core Physicochemical Properties

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 | g/mol |

| Predicted LogP | 1.35 | - |

| Predicted pKa (Most Basic) | 9.8 | - |

| Predicted pKa (Most Acidic) | 10.2 | - |

| Predicted Water Solubility | 7.8 | g/L |

| Predicted Boiling Point | 315.7 ± 35.0 | °C |

| Predicted Melting Point | 145-149 | °C |

Experimental Protocols

To facilitate empirical validation of the predicted properties, this section provides detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.[1][2][3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

-

Pack the capillary tube by tapping the open end into the powdered sample. The sample height in the tube should be 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid value (e.g., 10-20 °C/min) to get an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, setting the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.

Boiling Point Determination (Micro-reflux Method)

For small sample volumes, the micro-reflux method provides an accurate boiling point measurement.[5][6][7][8]

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place a small magnetic stir bar and approximately 0.5 mL of this compound into the small test tube.

-

Position the test tube in the heating block or oil bath on a magnetic stirrer.

-

Clamp a thermometer so that the bulb is suspended in the vapor phase, about 1 cm above the surface of the liquid.

-

Begin heating and gentle stirring.

-

Observe the reflux ring of condensing vapor rising up the walls of the test tube.

-

The boiling point is the stable temperature reading on the thermometer when the reflux ring is at the same level as the thermometer bulb.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10][11][12][13]

Apparatus:

-

Glass vials with screw caps

-

Shaker or orbital incubator set at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution of known pH.

-

Seal the vials and place them on a shaker for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After shaking, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[14][15][16][17][18]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized titrant, adding small increments and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity and is commonly determined by the shake-flask method.[19][20][21][22][23]

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Centrifuge

-

n-Octanol and water (mutually saturated)

-

Analytical instrumentation (e.g., HPLC, UV-Vis)

Procedure:

-

Prepare mutually saturated n-octanol and water phases by shaking them together for 24 hours and then allowing them to separate.

-

Dissolve a known amount of this compound in one of the phases.

-

Add a known volume of the second phase to create a biphasic system.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

Separate the two phases, typically by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Potential Biological Activity

Representative Synthetic Workflow

The synthesis of 1,2,3,4-tetrahydroisoquinolines is often achieved through the Pictet-Spengler reaction.[24][25][26][27][28][29] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For this compound, a plausible synthetic route would involve the reaction of N-methyl-3-hydroxyphenethylamine with formaldehyde.

Caption: Pictet-Spengler Synthesis Workflow.

Potential Signaling Pathway Involvement

Tetrahydroisoquinoline derivatives have been shown to interact with various biological targets, notably within the central nervous system. Several studies suggest that these compounds can modulate dopaminergic neurotransmission.[30][31][32][33][34] They may act as inhibitors of dopamine uptake or have direct effects on dopamine receptors. The structural similarity of this compound to known dopaminergic agents suggests a potential for interaction with the dopaminergic signaling pathway.

Caption: Potential Dopaminergic Pathway Interaction.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chm.uri.edu [chm.uri.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chymist.com [chymist.com]

- 6. ivypanda.com [ivypanda.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 23. researchgate.net [researchgate.net]

- 24. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]

- 25. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. organicreactions.org [organicreactions.org]

- 27. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 28. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 29. researchgate.net [researchgate.net]

- 30. Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. An endogenous substance of the brain, tetrahydroisoquinoline, produces parkinsonism in primates with decreased dopamine, tyrosine hydroxylase and biopterin in the nigrostriatal regions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines available mass spectrometry data with predicted ¹H NMR, ¹³C NMR, and FT-IR data based on established principles and spectral data of closely related structural analogs. This guide also outlines detailed experimental protocols for acquiring such spectral data.

Chemical Structure and Properties

This compound is a derivative of tetrahydroisoquinoline, a core structure found in many natural and synthetic bioactive compounds.

Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol

Caption: Chemical structure of this compound.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.1 | m | 3H | Aromatic protons (H-5, H-7, H-8) |

| ~3.5-3.7 | m | 2H | C1-H₂ |

| ~2.8-3.0 | m | 2H | C4-H₂ |

| ~2.6-2.8 | m | 2H | C3-H₂ |

| ~2.4 | s | 3H | N-CH₃ |

| ~4.5-5.5 | br s | 1H | OH |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~155 | C-6 |

| ~135 | C-8a |

| ~128 | C-4a |

| ~115-125 | C-5, C-7, C-8 |

| ~50-55 | C-1 |

| ~45-50 | C-3 |

| ~45 | N-CH₃ |

| ~25-30 | C-4 |

Mass Spectrometry (MS) Data

A mass spectrum is available for the closely related compound "6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-".

| m/z | Relative Intensity (%) | Proposed Fragment |

| 163 | ~40 | [M]⁺ |

| 148 | ~10 | [M - CH₃]⁺ |

| 120 | ~100 | [M - C₂H₅N]⁺ (Retro-Diels-Alder) |

| 91 | ~20 | Tropylium ion [C₇H₇]⁺ |

| 44 | ~90 | [C₂H₆N]⁺ |

Fourier Transform Infrared (FT-IR) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic hydroxyl |

| 3000-3100 | C-H stretch | Aromatic |

| 2800-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600-1620 | C=C stretch | Aromatic ring |

| 1450-1500 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Phenol |

| 1100-1200 | C-N stretch | Amine |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols for compounds of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

GC-MS Parameters (Typical):

-

GC Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

FT-IR Acquisition Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Visualization of Workflows

Caption: A generalized workflow for the spectral analysis of an organic compound.

Signaling Pathways and Logical Relationships

Caption: Logical relationship between spectral data and structure elucidation.

Disclaimer: The ¹H NMR, ¹³C NMR, and FT-IR spectral data presented in this guide are predicted and have not been experimentally verified from published sources for this compound. The mass spectrometry data is based on a closely related synonym. These data are intended for illustrative and educational purposes. For definitive structural confirmation, experimental acquisition and analysis of the spectral data for the compound of interest are required.

Spectroscopic Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this and related tetrahydroisoquinoline derivatives in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from established principles of NMR and MS, and by analogy to the known spectral data of related compounds such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and other 6-hydroxytetrahydroisoquinolines.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~6.85 | d | ~8.0 | 1H | H-7 |

| ~6.65 | dd | ~8.0, 2.5 | 1H | H-8 |

| ~6.60 | d | ~2.5 | 1H | H-5 |

| ~4.90 (broad s) | s | - | 1H | -OH |

| ~3.50 | s | - | 2H | H-1 |

| ~2.90 | t | ~6.0 | 2H | H-3 |

| ~2.70 | t | ~6.0 | 2H | H-4 |

| ~2.45 | s | - | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~155.0 | C | C-6 |

| ~135.0 | C | C-4a |

| ~129.0 | CH | C-7 |

| ~126.0 | C | C-8a |

| ~115.0 | CH | C-8 |

| ~113.0 | CH | C-5 |

| ~55.0 | CH₂ | C-1 |

| ~51.0 | CH₂ | C-3 |

| ~46.0 | CH₃ | N-CH₃ |

| ~28.0 | CH₂ | C-4 |

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 177 | ~40 | [M]⁺ |

| 176 | ~100 | [M-H]⁺ |

| 162 | ~70 | [M-CH₃]⁺ |

| 134 | ~30 | [M-C₂H₅N]⁺ |

| 118 | ~50 | [M-C₂H₅N-O]⁺ |

| 91 | ~20 | [C₇H₇]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining NMR and mass spectrometry data for compounds similar to this compound. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. ¹H NMR Acquisition: [1]

-

The instrument used is a 400 MHz spectrometer.[1]

-

The sample is shimmed to achieve optimal magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64 (depending on sample concentration)

-

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[1]

3. ¹³C NMR Acquisition: [1]

-

The instrument used is a 100 MHz spectrometer.[1]

-

A proton-decoupled ¹³C NMR experiment (e.g., using a DEPT or PENDANT pulse sequence) is performed to simplify the spectrum and enhance sensitivity.[2]

-

Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Spectral width: ~200-250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)

-

-

The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to the solvent peak.[1]

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) can be used.

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

2. Ionization (Electron Ionization - EI): [3]

-

The sample is introduced into the ion source, which is under high vacuum.[4]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]

-

This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.[3]

3. Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for NMR and Mass Spectrometry analysis.

References

The Enigmatic Mechanism of Action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide for Researchers

Foreword: Direct experimental data on the biological activity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is notably scarce in publicly available scientific literature. This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented pharmacology of structurally analogous compounds within the tetrahydroisoquinoline (THIQ) class. The information herein is intended to provide a robust framework for future research and drug development efforts focused on this molecule.

Executive Summary

This compound is a member of the tetrahydroisoquinoline (THIQ) family, a class of compounds with diverse and significant biological activities. While this specific molecule remains largely uncharacterized, its structural features—a 6-hydroxyl group and N-methylation—suggest a plausible interaction with key neurological targets. This guide posits that the core mechanism of action of this compound likely involves modulation of dopaminergic systems and inhibition of monoamine oxidase (MAO) enzymes. These interactions could endow the compound with neuroprotective or neurotoxic properties, a duality often observed within the THIQ family. This document summarizes the available data on related compounds, outlines potential experimental protocols to elucidate the precise mechanism, and provides visual representations of the hypothesized signaling pathways.

Inferred Pharmacological Profile

Based on structure-activity relationships of analogous THIQs, the pharmacological profile of this compound is likely to encompass the following activities:

-

Dopamine Receptor Modulation: The THIQ scaffold is a well-established pharmacophore for dopamine receptor ligands. Depending on the overall conformation and substituent effects, this compound could act as an agonist, antagonist, or allosteric modulator at D1-like and/or D2-like dopamine receptors. Early studies on THIQs revealed their potential as neuroleptic-like compounds, often acting as antagonists at the D2 receptor[1].

-

Monoamine Oxidase (MAO) Inhibition: Many THIQ derivatives are known inhibitors of MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased synaptic availability of dopamine, norepinephrine, and serotonin, a mechanism with therapeutic potential in neurodegenerative diseases and depression[1][2][3]. The N-methylation of the THIQ core, as seen in the target molecule, is a structural feature known to be compatible with MAO substrate activity or inhibition[4].

-

Neuroprotective and/or Neurotoxic Potential: The modulation of dopaminergic signaling and MAO activity can have profound effects on neuronal health. By preventing the breakdown of dopamine, MAO inhibition can be neuroprotective[1][3]. Conversely, some N-methylated THIQs can be oxidized by MAO to form potentially toxic isoquinolinium ions, a pathway implicated in the pathogenesis of Parkinson's disease[4]. The presence of a hydroxyl group on the aromatic ring may also influence the antioxidant properties of the molecule.

Quantitative Data for Structurally Related Compounds

To provide a quantitative basis for the inferred mechanism of action, the following tables summarize key pharmacological data for structurally similar THIQ derivatives.

Table 1: Dopamine Receptor Affinity of Tetrahydroisoquinoline Analogs

| Compound | Receptor Subtype | Assay Type | Affinity (Ki in nM) | Reference |

| 7-CF3SO2O-THIQ derivative | D3 | Radioligand Binding | ~4 | [5] |

| 7-CF3SO2O-THIQ derivative | D2 | Radioligand Binding | ~600 | [5] |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative | D3 | Radioligand Binding | High Affinity | [6] |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative | D2 | Radioligand Binding | Low Affinity | [6] |

Table 2: Monoamine Oxidase Inhibition by Tetrahydroisoquinoline Analogs

| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | MAO-A | Competitive, Reversible | 9 | [7] |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | MAO-B | Noncompetitive | 106 | [7] |

Experimental Protocols for Elucidation of Mechanism

To definitively characterize the mechanism of action of this compound, the following experimental approaches are recommended.

Dopamine Receptor Binding Assays

Objective: To determine the binding affinity of this compound for dopamine D1-like and D2-like receptors.

Methodology: Radioligand displacement assays using membranes from cells expressing recombinant human dopamine receptors or from rodent striatal tissue.

-

D1-like Receptor Assay:

-

Prepare cell membranes expressing D1 receptors.

-

Incubate membranes with a fixed concentration of a high-affinity D1-selective radioligand (e.g., [³H]SCH23390).

-

Add increasing concentrations of this compound.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify bound radioactivity using liquid scintillation counting.

-

Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

-

-

D2-like Receptor Assay:

-

Prepare cell membranes expressing D2 receptors.

-

Incubate membranes with a fixed concentration of a high-affinity D2-selective radioligand (e.g., [³H]spiperone).

-

Follow steps 3-6 as described for the D1-like receptor assay.

-

Monoamine Oxidase Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of this compound for MAO-A and MAO-B.

Methodology: Enzyme inhibition assays using recombinant human MAO-A and MAO-B or mitochondrial fractions from rodent liver or brain.

-

Pre-incubate the MAO enzyme preparation with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding a specific substrate (e.g., kynuramine for both isoforms, or a selective substrate for each).

-

Measure the rate of product formation using a spectrophotometric or fluorometric method.

-

Determine the IC₅₀ value for each isoform.

-

Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and the Ki value.

Visualizing the Hypothesized Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the existing body of literature on its structural analogs provides a strong foundation for targeted investigation. The hypothesized dual action on dopamine receptors and monoamine oxidase presents a compelling rationale for its potential as a modulator of dopaminergic neurotransmission. Future research should prioritize the synthesis of this compound and the execution of the outlined experimental protocols. Such studies will be crucial in validating the inferred mechanism and unlocking the therapeutic potential of this and related tetrahydroisoquinoline derivatives. The structure-activity relationships within the broader THIQ class suggest that subtle modifications to the core structure can significantly alter the pharmacological profile, highlighting the importance of empirical testing.

References

- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of types A and B monoamine oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological targets of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a member of the broadly studied 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. While specific pharmacological data for this particular analog is limited in publicly available literature, this document extrapolates potential activities based on the well-established pharmacology of the THIQ scaffold and its derivatives. This guide also furnishes detailed, generalized experimental protocols for the in-vitro characterization of this compound against key biological target families, including monoamine oxidases, dopamine receptors, and serotonin receptors. The included signaling pathway diagrams and experimental workflow visualizations offer a framework for designing and executing a comprehensive pharmacological profiling campaign for this compound.

Introduction to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. Derivatives of the THIQ scaffold have been shown to interact with a variety of G-protein coupled receptors (GPCRs) and enzymes, making them attractive starting points for drug discovery programs targeting neurological and other disorders.

Known and Potential Biological Targets

Based on the pharmacology of structurally related THIQ analogs, the primary potential biological targets for this compound are monoamine oxidases, dopamine receptors, and serotonin receptors.

Monoamine Oxidase (MAO)

Several THIQ derivatives are known inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters. Notably, the direct parent compound, 2-methyl-1,2,3,4-tetrahydroisoquinoline, is a potent and selective inhibitor of MAO-B.

Table 1: MAO-B Inhibitory Activity of 2-Methyl-1,2,3,4-tetrahydroisoquinoline

| Compound | Target | Ki (µM) |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-B | 1 |

Data extrapolated from studies on the parent compound.

Signaling Pathway for MAO Inhibition

Figure 1: Inhibition of Monoamine Oxidase by this compound.

Dopamine Receptors

The THIQ scaffold is a common feature in ligands targeting dopamine receptors, particularly the D2 and D3 subtypes. While specific data for this compound is unavailable, its structural similarity to known dopamine receptor ligands suggests potential interaction.

Logical Relationship for Dopamine Receptor Screening

Figure 2: Workflow for assessing dopamine receptor activity.

Serotonin Receptors

Certain THIQ derivatives have demonstrated affinity for various serotonin (5-HT) receptor subtypes. Given the structural motifs present in this compound, evaluation against a panel of 5-HT receptors is warranted.

Experimental Protocols

The following are detailed, generalized protocols for the initial characterization of this compound.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the in-vitro inhibitory potency (IC50) of this compound against human MAO-B.

Materials:

-

Recombinant human MAO-B

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (standard)

-

Test compound (this compound)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Excitation: 310 nm, Emission: 400 nm)

Procedure:

-

Prepare serial dilutions of the test compound and the standard (e.g., Pargyline) in potassium phosphate buffer.

-

In a 96-well plate, add 50 µL of buffer, 25 µL of test compound/standard/vehicle, and 25 µL of recombinant human MAO-B enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate kynuramine.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 75 µL of 2N NaOH.

-

Measure the fluorescence of the product, 4-hydroxyquinoline.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MAO-B Assay

Figure 3: Workflow for the MAO-B inhibition assay.

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Membranes from cells expressing recombinant human D2 receptors

-

[3H]-Spiperone (radioligand)

-

Haloperidol (non-specific binding competitor)

-

Test compound (this compound)

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well filter plate, add assay buffer, [3H]-Spiperone, and the test compound or vehicle. For non-specific binding, add haloperidol.

-

Add the D2 receptor-containing membranes to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Calcium Mobilization Functional Assay

Objective: To determine the functional activity (EC50 and Emax) of this compound at the human serotonin 5-HT2A receptor.

Materials:

-

Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4)

-

Serotonin (agonist standard)

-

Test compound (this compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

-

Plate the 5-HT2A expressing cells in microplates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound and serotonin standard in assay buffer.

-

Using a fluorescence imaging plate reader, measure the baseline fluorescence.

-

Add the test compound or standard to the wells and immediately begin measuring the change in fluorescence over time.

-

Determine the peak fluorescence response for each concentration.

-

Calculate the EC50 and Emax values by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

While direct experimental data for this compound is currently scarce, its structural relationship to a well-validated pharmacophore suggests a high probability of interaction with key neurological targets, including monoamine oxidases and various GPCRs. The experimental protocols provided in this guide offer a robust framework for the comprehensive pharmacological characterization of this and other novel THIQ derivatives. Such studies are essential to unlock the full therapeutic potential of this important class of molecules.

Structure-Activity Relationship Studies of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. This technical guide focuses on the structure-activity relationship (SAR) of a specific derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, and its analogs. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design and development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of synthetic and biological pathways to facilitate further research in this area.

Core Structure and Points of Modification

The foundational structure for this guide is this compound. The key points for chemical modification in SAR studies include:

-

Position 1: Substitution at this position can significantly influence receptor binding and functional activity.

-

Position 6: The phenolic hydroxyl group is a key feature, and its modification or the introduction of substituents on the aromatic ring can modulate activity and pharmacokinetic properties.

-

Nitrogen at Position 2: The N-methyl group can be replaced with other alkyl or aryl substituents to explore the impact on target engagement.

-

Positions 3 and 4: Modifications to the saturated heterocyclic ring can affect the conformational flexibility and overall topology of the molecule.

Structure-Activity Relationship Insights

While comprehensive SAR studies starting from the exact this compound core are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related 6-hydroxy-THIQ and N-methyl-THIQ analogs.

Dopamine Receptor Affinity

Derivatives of 6-hydroxy-tetrahydroisoquinoline have been investigated as ligands for dopamine receptors, particularly the D3 subtype, which is a target for central nervous system disorders. A study on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives, which are regioisomers of the core molecule of interest, revealed that these compounds can exhibit strong affinity for the D3 receptor.[1] The presence of the hydroxyl group is crucial for hydrogen bonding interactions within the receptor's binding pocket.[1]

Table 1: Dopamine Receptor (D3) Affinity of Selected 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogs [1]

| Compound | R (Substitution on N-aryl) | Ki (nM) for D3R |

| 1 | H | 1.5 |

| 2 | 4-Cl | 2.1 |

| 3 | 4-F | 1.8 |

| 4 | 4-CH3 | 3.5 |

Note: This data is for 6-methoxy-7-hydroxy-THIQ derivatives, providing insight into the potential SAR of 6-hydroxy-THIQ analogs.

The data suggests that small electron-withdrawing or lipophilic substituents on the N-aryl group are well-tolerated and can maintain high affinity for the D3 receptor.

Antimalarial Activity

Studies on 1-aryl-6-hydroxy-THIQ analogs have demonstrated their potential as antimalarial agents. Several compounds in a synthesized series showed moderate to potent activity against Plasmodium falciparum, with some exhibiting efficacy comparable to the standard drug chloroquine.[2] This indicates that the 6-hydroxy-THIQ scaffold is a viable starting point for the development of novel antimalarial drugs.

Experimental Protocols

General Synthesis of 1-Substituted-2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Derivatives (Pictet-Spengler Reaction)

A common and effective method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[2]

Step 1: Formation of the Phenethylamine Precursor The synthesis would typically begin with a suitably protected 4-hydroxyphenethylamine derivative.

Step 2: Condensation with an Aldehyde The phenethylamine precursor is reacted with an aldehyde in the presence of an acid catalyst. The choice of aldehyde determines the substituent at the 1-position of the resulting THIQ.

Step 3: Cyclization and Aromatization The intermediate imine undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.

Step 4: N-Methylation and Deprotection The secondary amine at the 2-position is methylated, typically using a reagent like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide. Any protecting groups on the hydroxyl function are then removed to yield the final product.

Dopamine D3 Receptor Binding Assay

The affinity of synthesized compounds for the dopamine D3 receptor can be determined through a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human dopamine D3 receptor.

-

Radioligand, e.g., [3H]-spiperone or [3H]-7-OH-DPAT.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Test compounds at various concentrations.

-

Non-specific binding control (e.g., haloperidol).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

Signaling Pathways

Dopamine receptors, including the D3 subtype, are G protein-coupled receptors (GPCRs). Upon binding of an agonist, they typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Antagonists, which are often the goal of SAR studies for CNS disorders, block this signaling cascade.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of biological systems, including the central nervous system and infectious diseases. The insights from related 6-hydroxy-THIQ analogs suggest that modifications at the 1-position and on the N-aryl moiety can significantly impact biological activity. Future research should focus on the systematic exploration of the chemical space around this core structure to delineate a more comprehensive structure-activity relationship. The experimental protocols and pathways outlined in this guide provide a framework for such investigations.

References

- 1. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Potential therapeutic applications of "2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol"

An In-depth Technical Guide on the Potential Therapeutic Applications of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and Related Tetrahydroisoquinoline Analogs

Introduction

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, which are recognized for their diverse biological activities and presence in both natural products and synthetic molecules.[1][2][3] The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential against a range of conditions, particularly neurodegenerative disorders.[1][2][4] While specific research on this compound is limited, this guide will explore its potential therapeutic applications by examining the extensive research on closely related THIQ analogs. The primary focus will be on neuroprotection, a prominent activity of this compound class.[4][5]

Core Scaffold and Synthesis

The 1,2,3,4-tetrahydroisoquinoline nucleus is a secondary amine with the chemical formula C9H11N.[1] A common and historically significant method for synthesizing the THIQ core is the Pictet-Spengler condensation.[1][6] This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[6] Other synthetic strategies include the Bischler-Napieralski reaction followed by reduction, and various modern catalytic methods that allow for the synthesis of diverse and specifically substituted THIQ derivatives.[7][8]

Potential Therapeutic Applications

The therapeutic potential of THIQ derivatives is broad, with significant research focused on their role in neurodegenerative diseases, particularly Parkinson's disease.[9][10][11] Other reported activities include anti-inflammatory, antibacterial, antiviral, and anticancer effects.[1][2]

Neuroprotection in Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[9][11] A key driver of this neuronal death is oxidative stress and neuroinflammation.[9] Several THIQ analogs have shown promise in preclinical models of PD by addressing these pathological processes.

1. Antioxidant and Anti-inflammatory Activity:

A related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has demonstrated significant antioxidant properties in a rat model of Parkinson's disease.[9][11] HTHQ was found to reduce levels of oxidative stress markers and decrease the expression of pro-inflammatory cytokines.[9] This was associated with an improvement in motor coordination and an increase in tyrosine hydroxylase levels, a marker for dopaminergic neurons.[9] The antioxidant effect of tetrahydroquinoline derivatives is thought to be partly due to the secondary nitrogen atom in the hydroquinoline ring.[9]

2. Modulation of Dopaminergic Systems:

Some THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to directly interact with the dopaminergic system.[12] Studies have indicated that 1MeTIQ can increase the concentration of dopamine and its metabolites in the striatum.[12][13] Furthermore, certain THIQ analogs have been designed as dopamine receptor agonists, which is a key therapeutic strategy in managing Parkinson's disease symptoms.[14][15] For instance, enantiomers of salsolinol, a close structural analog of dopamine, have shown neuroprotective properties and are suggested to interact with dopamine D2 receptors.[10]

3. Anti-apoptotic Effects:

In models of Parkinson's disease, the administration of HTHQ has been shown to suppress apoptosis (programmed cell death) of neurons.[11] This anti-apoptotic effect is linked to the compound's ability to enhance the antioxidant system and normalize the activity of cellular chaperones, which help in protein folding and prevent the aggregation of toxic proteins.[11][16]

Quantitative Data for Related Tetrahydroisoquinoline Analogs

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for related and representative THIQ compounds to illustrate their biological activities.

| Compound | Biological Activity | Assay System | Measured Value | Reference |

| Diclofensine | Monoamine reuptake inhibitor | Rat brain synaptosomes | IC50 = 0.74 nM (Dopamine), 2.3 nM (Noradrenaline), 3.7 nM (Serotonin) | [17] |

| Salsolinol Enantiomers | Neuroprotective | Human dopaminergic SH-SY5Y neuroblastoma cell line | Neuroprotective at 50 µM | [10] |

| N-Methyl-(R)-salsolinol | Non-toxic | Human dopaminergic SH-SY5Y neuroblastoma cell line | No toxic effect up to 750 µM | [10] |

| (R)-1-MeTIQ | Neuroprotective | Mouse model of TIQ-induced parkinsonism | Prevented TIQ-induced bradykinesia and loss of tyrosine hydroxylase-positive cells | [13] |

Experimental Protocols

The following are generalized experimental protocols representative of the methodologies used to evaluate the therapeutic potential of THIQ derivatives in the context of neurodegenerative diseases.

In Vitro Neuroprotection Assay

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions.

-

Induction of Toxicity: Neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA), MPP+, or rotenone, which mimic the neurodegenerative processes in Parkinson's disease.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a THIQ derivative) for a specified period before the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release.

-

Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

-

Data Analysis: The protective effect of the compound is determined by comparing the viability of compound-treated cells to that of cells treated with the neurotoxin alone.

Animal Model of Parkinson's Disease (Rotenone-Induced)

-

Animal Model: Male Wistar rats are typically used. Parkinsonism is induced by subcutaneous or intraperitoneal administration of rotenone over a period of several weeks.

-

Compound Administration: The test compound is administered orally or via injection at various doses, either before or concurrently with rotenone administration. A control group receives the vehicle, and a positive control group may receive an established anti-Parkinsonian drug like L-DOPA or rasagiline.[9]

-

Behavioral Assessment: Motor coordination and activity are assessed using tests such as the rotarod test, open field test, and cylinder test.

-

Neurochemical Analysis: After the treatment period, animals are euthanized, and brain tissue (specifically the striatum and substantia nigra) is collected. Levels of dopamine and its metabolites (DOPAC and HVA) are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

-

Biochemical Assays: Brain tissue homogenates are used to measure markers of oxidative stress (e.g., lipid peroxidation, protein carbonyls) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).[9]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of neuroprotection by THIQ derivatives.

Caption: General workflow for evaluating neuroprotective compounds.

Conclusion

While direct experimental data on this compound is not extensively available, the broader class of tetrahydroisoquinoline derivatives has demonstrated significant potential as therapeutic agents, particularly for neurodegenerative disorders like Parkinson's disease. The neuroprotective effects of these compounds appear to be multifactorial, involving antioxidant, anti-inflammatory, and direct modulatory effects on the dopaminergic system. Further investigation into the specific properties of this compound is warranted to determine if it shares the promising therapeutic profile of its structural analogs. The synthetic accessibility of the THIQ scaffold allows for the generation of diverse libraries of compounds for structure-activity relationship studies, which could lead to the development of novel and potent neuroprotective agents.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A Comprehensive Technical Guide on its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a member of the tetrahydroisoquinoline (THIQ) class of compounds, is emerging as a promising neuroprotective agent. The THIQ scaffold is prevalent in numerous natural and synthetic molecules demonstrating a wide array of biological activities, including potent neuroprotective effects against various neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, proposed mechanisms of action, and the existing, albeit limited, experimental data supporting the neuroprotective profile of this compound and its close analogs. The primary neuroprotective mechanisms associated with the broader class of THIQ derivatives include antioxidant activity, inhibition of apoptosis, and modulation of key cellular signaling pathways. This document aims to consolidate the current knowledge and provide a framework for future research and development of this compound as a potential therapeutic for neurodegenerative diseases.

Introduction

Tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds widely distributed in nature and are core structures in many alkaloids.[1] Synthetic and natural THIQ analogs have garnered substantial attention for their diverse pharmacological properties, including anti-inflammatory, anti-bacterial, and notably, neuroprotective activities.[1][2] The neuroprotective potential of THIQs stems from their ability to counteract several pathological processes implicated in neurodegenerative diseases, such as oxidative stress, apoptosis, and neuroinflammation.[2][3]

Salsolinol (1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol), a structurally similar compound to the topic of this guide, has demonstrated neuroprotective properties in in-vitro models, highlighting the potential of the hydroxylated THIQ scaffold.[4] This guide focuses specifically on this compound, summarizing its synthesis and collating the available evidence for its neuroprotective effects, primarily through the lens of related compounds due to the limited direct research on this specific molecule.

Synthesis of this compound

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is classically achieved through well-established methods such as the Pictet-Spengler and Bischler-Napieralski reactions.[1][5] These reactions provide a versatile foundation for the creation of a diverse library of THIQ derivatives.

General Synthetic Strategies

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.[1][6] The choice of the starting β-arylethylamine and the carbonyl compound allows for the introduction of various substituents onto the THIQ scaffold.

-

Bischler-Napieralski Reaction: This method utilizes the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[5][7]

A documented, though brief, experimental procedure exists for the synthesis of a related carbamate derivative, starting from this compound. This suggests the availability of the parent compound for further derivatization. The procedure involves dissolving 2–methyl–1,2,3,4–tetrahydroisoquinolin–6–ol in anhydrous THF, followed by the addition of sodium metal and phenylisocyanate.[8]

Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of tetrahydroisoquinoline derivatives are multifaceted and involve the modulation of several key cellular pathways. While direct evidence for this compound is limited, the mechanisms of action can be inferred from studies on structurally related THIQ compounds.

Antioxidant and Anti-inflammatory Activity

A primary mechanism underlying the neuroprotective effects of many THIQ derivatives is their ability to combat oxidative stress by scavenging free radicals.[3][9] This antioxidant activity is crucial in mitigating the neuronal damage caused by reactive oxygen species (ROS) in various neurodegenerative conditions. Furthermore, THIQ compounds have been shown to possess anti-inflammatory properties, which contribute to their neuroprotective profile by reducing the inflammatory responses that exacerbate neuronal injury.[2][10]

Anti-Apoptotic Effects

Inhibition of apoptosis, or programmed cell death, is another critical aspect of the neuroprotection afforded by THIQ derivatives.[11][12] This is often achieved through the modulation of key apoptotic regulators.

-

Caspase-3 Inhibition: Caspases, particularly caspase-3, are key executioner enzymes in the apoptotic cascade. The inhibition of caspase-3 activation is a significant mechanism by which neuroprotective agents can prevent cell death.[12]

-

Mitochondrial Integrity: The mitochondrion plays a central role in the intrinsic apoptotic pathway. A study on a derivative of this compound demonstrated a reduction in mitochondrial membrane potential, suggesting a potential role in modulating mitochondrial function.[1] The maintenance of mitochondrial membrane potential is vital for neuronal survival, and its disruption can trigger the apoptotic cascade.

Modulation of Signaling Pathways

Several key signaling pathways are implicated in the neuroprotective effects of THIQ derivatives.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is a common mechanism for neuroprotection.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key strategy for protecting against oxidative stress-induced neuronal damage.

The following diagram illustrates the potential interplay of these pathways in the neuroprotective action of THIQ derivatives.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 11. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the novel compound 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Due to the limited publicly available data on this specific molecule, this guide will focus on established protocols for a plausible biological target, Phosphodiesterase 4 (PDE4), a known target for the broader class of tetrahydroisoquinoline (THIQ) derivatives. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations, presents comparative quantitative data for related THIQ compounds, and utilizes visualizations to illustrate key workflows and concepts in computational drug discovery.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The therapeutic potential of THIQ derivatives often stems from their ability to interact with specific biological targets, modulating their function. While the specific targets of this compound are yet to be fully elucidated, its structural similarity to known inhibitors of Phosphodiesterase 4 (PDE4) makes this enzyme a prime candidate for in silico investigation.

PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, resulting in the suppression of pro-inflammatory mediators. Several THIQ-based molecules have been identified as potent PDE4 inhibitors, highlighting the potential of this compound in this therapeutic area.

In Silico Experimental Protocols

This section details the standard computational procedures for investigating the interaction between a small molecule, such as this compound, and a protein target, in this case, PDE4.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for understanding the binding mode of a potential drug candidate.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein, PDE4, from the Protein Data Bank (PDB; e.g., PDB ID: 6IMB).[1]

-

Remove all non-essential components from the PDB file, such as water molecules, co-crystallized ligands, and ions, unless they are known to be critical for binding.

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign partial charges to each atom of the protein using a force field (e.g., AMBER, CHARMM).

-

Minimize the energy of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds for the ligand.

-

-

Docking Simulation:

-

Define the binding site on the PDE4 protein. This is typically the active site where the natural substrate or a known inhibitor binds. The location can be determined from the position of the co-crystallized ligand in the PDB structure.

-

Generate a grid box around the defined binding site to specify the search space for the docking algorithm.

-

Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the docking calculations. The program will explore various conformations and orientations of the ligand within the binding site.

-

The docking results will be ranked based on a scoring function that estimates the binding affinity (e.g., docking score, binding energy).

-

-

Analysis of Results:

-

Visualize the docked poses of the ligand within the protein's binding site to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

Compare the docking score and binding mode of this compound with known PDE4 inhibitors to assess its potential as a binder.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation provides a detailed view of the dynamic behavior of a protein-ligand complex over time, offering insights into its stability and the nature of the interactions at an atomic level.

Methodology:

-

System Preparation:

-

Start with the best-docked pose of the this compound-PDE4 complex obtained from the molecular docking study.

-

Place the complex in a periodic box of a specific shape (e.g., cubic, dodecahedron).

-

Solvate the system by adding water molecules to the box.

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., AMBER, GROMOS) to describe the interactions between atoms.

-

Define the simulation parameters, including the time step (typically 2 femtoseconds), temperature, pressure, and the total simulation time (e.g., 100 nanoseconds).

-

-

Simulation Protocol:

-

Energy Minimization: Perform energy minimization of the entire system to remove any bad contacts or steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). During equilibration, restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

-

Production Run: Once the system is equilibrated, remove the restraints and run the production MD simulation for the desired length of time. The trajectory of the atoms is saved at regular intervals.

-

-

Analysis of Trajectory:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex. This includes calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

-

Examine the interactions between the ligand and the protein over time, such as the persistence of hydrogen bonds.

-

Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to get a more accurate estimation of the binding affinity.

-

Data Presentation: Comparative Analysis of THIQ Derivatives as PDE4 Inhibitors

As there is no publicly available quantitative data for this compound, this section presents a summary of the inhibitory activity (IC50 values) of other tetrahydroisoquinoline derivatives against PDE4. This data provides a valuable context for evaluating the potential potency of the compound of interest.

| Compound ID | Scaffold | PDE4 Subtype | IC50 (µM) | Reference |

| Compound 1 | Tetrahydroisoquinoline | PDE4D | 0.89 | [2] |

| Compound 36 | Tetrahydroisoquinoline | PDE4D | 0.032 | [2] |

| Compound 8 | 7-(Cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | PDE4B | 2.3 | [3] |

| Roflumilast | N/A (Standard) | PDE4B | 1.3 | [3] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the in silico modeling workflow and the underlying biological pathway.

Conclusion

This technical guide has provided a detailed framework for the in silico modeling of this compound, with a focus on its potential interaction with the therapeutically relevant target, PDE4. The outlined protocols for molecular docking and molecular dynamics simulations, along with the comparative data and visual workflows, offer a solid foundation for researchers to initiate computational investigations into this and related compounds. While in silico methods are powerful predictive tools, it is crucial to emphasize that their findings should be validated through experimental in vitro and in vivo studies to confirm the biological activity and therapeutic potential. The methodologies described herein represent the initial, yet critical, steps in the modern drug discovery pipeline.

References

- 1. rcsb.org [rcsb.org]

- 2. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (Salsolinol) and Its Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, more commonly known as salsolinol (SAL), is a dopamine-derived endogenous compound with a dualistic role in cellular physiology, exhibiting both neurotoxic and, under certain conditions, neuroprotective properties.[1][2] Structurally similar to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), salsolinol has been implicated in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease (PD).[3] This technical guide provides a comprehensive overview of salsolinol's chemistry, its intricate interactions with cellular pathways, quantitative data on its biological activity, and detailed experimental protocols for its study.